molecular formula C21H33Cl3N6O3 B1677964 Ppack dihydrochloride CAS No. 82188-90-7

Ppack dihydrochloride

Cat. No.: B1677964
CAS No.: 82188-90-7
M. Wt: 523.9 g/mol
InChI Key: XKDCRQWZLPWLFG-LKLBIAKRSA-N
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Description

It is a highly potent and selective irreversible inhibitor of thrombin, an enzyme involved in blood coagulation . This compound is widely used in scientific research due to its ability to inhibit thrombin-mediated platelet activation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPACK (hydrochloride) involves multiple steps, starting with the preparation of the peptide backbone. The key steps include:

Industrial Production Methods

Industrial production of PPACK (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and large-scale HPLC systems ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

PPACK (hydrochloride) primarily undergoes substitution reactions due to the presence of the chloromethyl ketone group. It can also participate in peptide bond formation and hydrolysis reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or water.

    Peptide Bond Formation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide synthesis.

    Hydrolysis: Acidic or basic conditions can induce hydrolysis of the peptide bonds.

Major Products

The major products formed from these reactions include modified peptides and peptide fragments, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

PPACK (hydrochloride) has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study enzyme kinetics and inhibition mechanisms.

    Biology: Employed in the investigation of thrombin-mediated cellular processes, including platelet activation and fibrin deposition.

    Medicine: Utilized in the development of anticoagulant therapies and the study of blood coagulation disorders.

    Industry: Applied in the production of diagnostic reagents and therapeutic agents

Mechanism of Action

PPACK (hydrochloride) exerts its effects by irreversibly binding to the active site of thrombin. This binding occurs through the formation of a covalent bond between the chloromethyl ketone group of PPACK and the serine residue in the active site of thrombin. This interaction effectively inhibits the enzymatic activity of thrombin, preventing it from cleaving its substrates and thereby inhibiting blood coagulation .

Comparison with Similar Compounds

Similar Compounds

    Argatroban: Another thrombin inhibitor used in anticoagulant therapy.

    Hirudin: A natural peptide inhibitor of thrombin derived from leeches.

    Bivalirudin: A synthetic peptide inhibitor of thrombin used in medical applications.

Uniqueness

PPACK (hydrochloride) is unique due to its irreversible inhibition mechanism, which distinguishes it from other thrombin inhibitors that typically act through reversible binding. This irreversible binding provides a prolonged inhibitory effect, making PPACK (hydrochloride) a valuable tool in research and therapeutic applications .

Properties

CAS No.

82188-90-7

Molecular Formula

C21H33Cl3N6O3

Molecular Weight

523.9 g/mol

IUPAC Name

(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide;dihydrochloride

InChI

InChI=1S/C21H31ClN6O3.2ClH/c22-13-18(29)16(8-4-10-26-21(24)25)27-19(30)17-9-5-11-28(17)20(31)15(23)12-14-6-2-1-3-7-14;;/h1-3,6-7,15-17H,4-5,8-13,23H2,(H,27,30)(H4,24,25,26);2*1H/t15-,16+,17+;;/m1../s1

InChI Key

XKDCRQWZLPWLFG-LKLBIAKRSA-N

SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.Cl.Cl

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)CCl.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

FPR

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Ppack dihydrochloride;  Ppack HCl;  Fprmecl, dihydrochloride; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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